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molecular formula C7H6N2O2S2 B1195122 4-Isothiocyanatobenzenesulfonamide CAS No. 51908-29-3

4-Isothiocyanatobenzenesulfonamide

Cat. No. B1195122
M. Wt: 214.3 g/mol
InChI Key: IMDUFDNFSJWYQT-UHFFFAOYSA-N
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Patent
US08877970B2

Procedure details

The subject compound was prepared utilizing the procedure described above from 4-isothiocyanatobenzenesulfonamide and 4-iodoaniline. 1H NMR (400 MHz, DMSO-d6) δ 10.13 (s, 1H), 10.08 (s, 1H), 7.76-7.65 (m, 6H), 7.32 (d, J=8.8 Hz, 2H), 7.29 (bs, 2H); (M+H)+ (434).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 434 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)=[C:2]=[S:3].[I:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1>>[I:14][C:15]1[CH:21]=[CH:20][C:18]([NH:19][C:2](=[S:3])[NH:1][C:4]2[CH:5]=[CH:6][C:7]([S:10]([NH2:13])(=[O:11])=[O:12])=[CH:8][CH:9]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=S)C1=CC=C(C=C1)S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Step Three
Name
( 434 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The subject compound was prepared

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(C=C1)NC(NC1=CC=C(C=C1)S(=O)(=O)N)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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